molecular formula C13H17NO3 B11718896 Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Cat. No.: B11718896
M. Wt: 235.28 g/mol
InChI Key: SMPDXERIENIPNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of ethyl chloroformate with 3-hydroxy-3-phenylpyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3

InChI Key

SMPDXERIENIPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C1)(C2=CC=CC=C2)O

Origin of Product

United States

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